Sotrastaurin
Overview
Description
Sotrastaurin is a novel small molecule that functions as a selective inhibitor of protein kinase CBy inhibiting protein kinase C, this compound blocks early T-cell activation through a calcineurin-independent mechanism, making it a promising candidate for preventing acute rejection in transplant patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sotrastaurin is synthesized through a multi-step process involving the formation of a maleimide core, which is then substituted at specific positions to achieve the desired molecular structure. The key steps include:
- Formation of the maleimide core.
- Substitution at position 3 with an indol-3-yl group.
- Substitution at position 4 with a quinazolin-4-yl group, which is further substituted at position 2 by a 4-methylpiperazin-1-yl group .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This typically includes:
- Using high-purity reagents.
- Controlling reaction temperature and time.
- Employing purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Sotrastaurin undergoes various chemical reactions, including:
Substitution Reactions: The maleimide core can be substituted with different functional groups to modify its biological activity.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents under mild conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different biological activities .
Scientific Research Applications
Sotrastaurin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein kinase C signaling pathways.
Biology: Investigated for its role in modulating immune responses and cell signaling.
Medicine: Explored as an immunosuppressive agent in organ transplantation and as a potential treatment for various cancers, including uveal melanoma and diffuse large B-cell lymphoma
Mechanism of Action
Sotrastaurin exerts its effects by selectively inhibiting protein kinase C isoforms, thereby blocking early T-cell activation. This inhibition occurs through a calcineurin-independent pathway, which prevents the activation of downstream signaling molecules involved in T-cell proliferation and cytokine production. The molecular targets of this compound include protein kinase C alpha, beta, and theta isoforms .
Comparison with Similar Compounds
Sotrastaurin is unique among protein kinase C inhibitors due to its selectivity and potency. Similar compounds include:
Darovasertib: Another protein kinase C inhibitor with applications in cancer therapy.
BHA536: A selective inhibitor of protein kinase C alpha and beta isoforms.
Uniqueness: this compound’s ability to selectively inhibit multiple isoforms of protein kinase C and its efficacy in preventing T-cell activation make it a valuable compound for immunosuppressive therapy and cancer treatment .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGBZOFDPFGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915192 | |
Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425637-18-9, 949935-06-2 | |
Record name | Sotrastaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425637-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotrastaurin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotrastaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12369 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTRASTAURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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